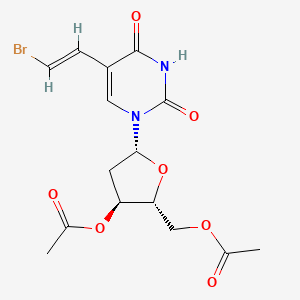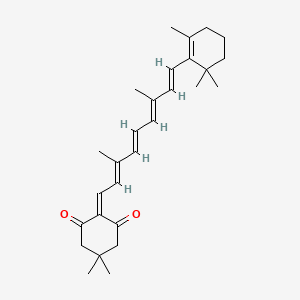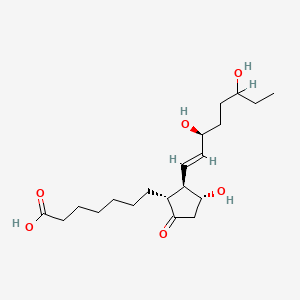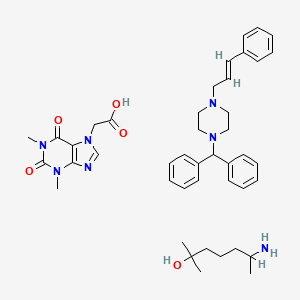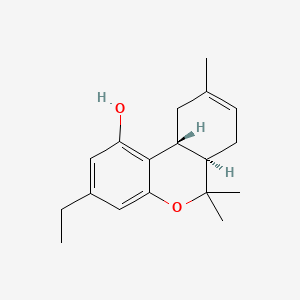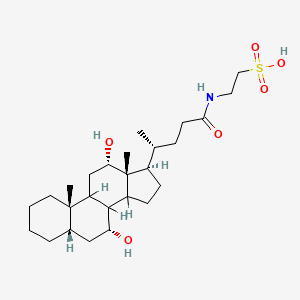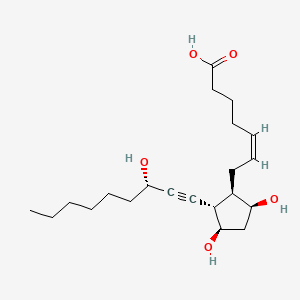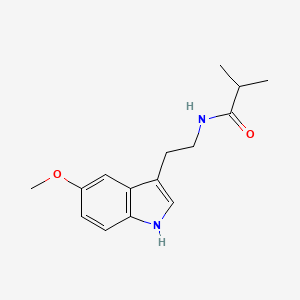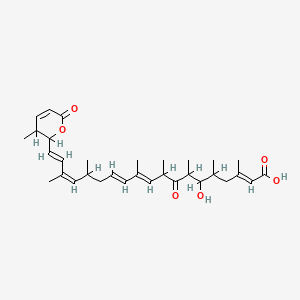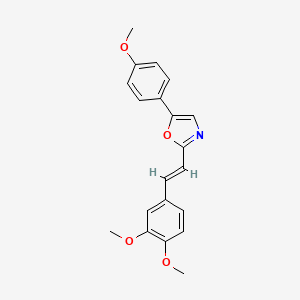
Annuloline
Vue d'ensemble
Description
Annuloline is a unique oxazole alkaloid . It is specifically incorporated into Lolium multiflorum, a type of ryegrass . The intermediates in its biosynthesis include phenylalanine, tyrosine, tyramine, cinnamic acid, p-coumaric acid, and caffeic acid .
Synthesis Analysis
The synthesis of this compound involves the incorporation of phenylalanine and tyrosine . Specific intermediates in the biosynthesis include tyramine, cinnamic acid, p-coumaric acid, and caffeic acid . Methylation occurs late in the biosynthetic sequence . A recent development in the transition-metal catalyzed C–H alkenylation, alkylation, and alkynylation of azoles has emerged as an important strategy to decorate these biologically important scaffolds .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of this compound include the incorporation of phenylalanine and tyrosine, with tyramine, cinnamic acid, p-coumaric acid, and caffeic acid as intermediates . Methylation is shown to occur late in the biosynthetic sequence .
Applications De Recherche Scientifique
Structure and Synthesis
Annuloline, a fluorescent alkaloid found in the roots of Lolium multiflorum (annual rye grass), is notable for being the first instance of a naturally occurring compound with an oxazole ring. Its structure, identified through synthesis, is 2-(trans-3,4-dimethoxystyryl)-5-(4-methoxyphenyl) oxazole (Karimoto, Axelrod, Wolinsky, & Schall, 1964). An isomer of this compound has also been synthesized, providing further insight into its chemical nature.
Biosynthesis Pathway
The biosynthesis of this compound involves specific incorporation of phenylalanine and tyrosine in Lolium multiflorum. Intermediates in this process include tyramine, cinnamic acid, p-coumaric acid, and caffeic acid, with methylation occurring later in the biosynthetic sequence (O'donovan & Horan, 1971). This pathway highlights the complex natural processes leading to the formation of this compound.
Potential Biogenetic Precursors
Research has suggested that a precursor of this compound could be derived from β-hydroxyphenylethylamine and a substituted cinnamic acid. This hypothesis aligns with the discovery of similar compounds, such as synephrine and octopamine, in other plant species, indicating a broader relevance of these biogenetic pathways in nature (Hardwick & Axelrod, 1969).
Propriétés
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRJYYLGKAWDE-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415195 | |
| Record name | Annuloline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3988-51-0 | |
| Record name | Annuloline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3988-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annuloline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-, (1aR,7R,7aR,7bS)-(+)-](/img/structure/B1237866.png)
